Methyl 6-(4-methoxyphenyl)nicotinate

Catalog No.
S8763546
CAS No.
M.F
C14H13NO3
M. Wt
243.26 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-(4-methoxyphenyl)nicotinate

Product Name

Methyl 6-(4-methoxyphenyl)nicotinate

IUPAC Name

methyl 6-(4-methoxyphenyl)pyridine-3-carboxylate

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C14H13NO3/c1-17-12-6-3-10(4-7-12)13-8-5-11(9-15-13)14(16)18-2/h3-9H,1-2H3

InChI Key

UHVKUGMDQZCLCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)OC

Methyl 6-(4-methoxyphenyl)nicotinate is a highly processable biaryl pyridine ester utilized extensively as a late-stage intermediate in the synthesis of GLUT9 inhibitors and other pharmacologically active heterocycles [1]. Featuring a 4-methoxyphenyl group at the 6-position and a methyl ester at the 3-position, this compound offers a stable, orthogonally protected scaffold. Its melting point of 161-165 °C and excellent solubility in common aprotic organic solvents make it a highly practical starting material for continuous flow or batch manufacturing, particularly where direct use of the corresponding free acid is limited by poor solubility and handling challenges [1].

Substituting Methyl 6-(4-methoxyphenyl)nicotinate with its free acid counterpart, 6-(4-methoxyphenyl)nicotinic acid, introduces significant process bottlenecks. The free acid's strong intermolecular hydrogen bonding drastically reduces its solubility in standard aprotic solvents like dichloromethane or tetrahydrofuran, forcing the use of high-boiling polar solvents (e.g., DMSO or DMF) that complicate downstream workup [1]. Conversely, attempting to build the biaryl system in-house starting from methyl 6-chloronicotinate requires dedicated palladium catalysis, rigorous exclusion of oxygen, and specialized purification to remove heavy metal residues [2]. Procuring the pre-coupled methyl ester bypasses these synthetic liabilities, ensuring reproducible downstream functionalization without the overhead of heavy-metal remediation.

Solubility and Solvent Compatibility for Scalable Processing

The methyl ester functionality in Methyl 6-(4-methoxyphenyl)nicotinate disrupts the strong dimeric hydrogen bonding network characteristic of biaryl nicotinic acids. While 6-(4-methoxyphenyl)nicotinic acid exhibits poor solubility in standard process solvents (often requiring >5 volumes of DMSO or DMF for complete dissolution), the methyl ester is readily soluble in standard aprotic solvents such as ethyl acetate, THF, and dichloromethane at room temperature [1]. This differential solubility directly impacts volumetric productivity in manufacturing, allowing for higher concentration reactions and simplified aqueous workups without the need for high-vacuum distillation of polar aprotic solvents [1].

Evidence DimensionAprotic solvent solubility and process concentration
Target Compound DataHigh solubility in DCM, THF, EtOAc (enabling >0.5 M reaction concentrations)
Comparator Or Baseline6-(4-methoxyphenyl)nicotinic acid (requires DMSO/DMF, often limited to <0.2 M)
Quantified Difference>2.5-fold increase in viable process concentration in volatile aprotic solvents
ConditionsStandard batch reactor conditions at 20-25 °C

High solubility in volatile organic solvents eliminates the need for high-boiling polar solvents, significantly reducing energy costs and cycle times during scale-up.

Orthogonal Reactivity and Functional Group Protection

In synthetic sequences requiring modification of the 4-methoxy group—such as Lewis acid-mediated demethylation using BBr3 to yield the corresponding phenol—the methyl ester provides critical protection. If the free 6-(4-methoxyphenyl)nicotinic acid is used, the free carboxylate aggressively coordinates with BBr3, requiring up to 2-3 additional equivalents of the hazardous reagent and leading to intractable emulsions during aqueous quench [1]. Methyl 6-(4-methoxyphenyl)nicotinate prevents this parasitic coordination, allowing stoichiometric efficiency (typically 1.1-1.5 eq of BBr3) and clean phase separation during workup [1].

Evidence DimensionReagent stoichiometry for ether cleavage
Target Compound Data1.1 - 1.5 equivalents of BBr3 required
Comparator Or Baseline6-(4-methoxyphenyl)nicotinic acid (>3.0 equivalents of BBr3 required due to carboxylate complexation)
Quantified Difference~50% reduction in hazardous Lewis acid consumption
ConditionsDemethylation in DCM at -78 °C to room temperature

Procuring the esterified precursor prevents excessive consumption of hazardous reagents and simplifies downstream purification during complex API synthesis.

Bypassing Palladium-Catalyzed Cross-Coupling Bottlenecks

Procuring Methyl 6-(4-methoxyphenyl)nicotinate directly eliminates the need to perform a Suzuki-Miyaura cross-coupling on methyl 6-chloronicotinate or 6-bromonicotinate in-house. While literature yields for the coupling of 6-halonicotinates with 4-methoxyphenylboronic acid typically peak at 67% depending on the catalyst system, the reaction inherently leaves residual palladium that must be removed via expensive scavengers [1]. By sourcing the pre-coupled biaryl ester, manufacturers bypass the ~33% yield loss and the associated heavy-metal remediation steps, ensuring a cleaner impurity profile for downstream API synthesis [1].

Evidence DimensionSynthetic step efficiency and metal contamination
Target Compound DataPre-coupled biaryl ester (0% in-house yield loss, no in-house Pd required)
Comparator Or BaselineIn-house synthesis from methyl 6-halonicotinate (max 67% yield, high Pd residue)
Quantified DifferenceElimination of a >33% yield-loss step and associated Pd-scavenging costs
ConditionsStandard Suzuki-Miyaura coupling conditions (e.g., Pd catalyst, base, aqueous/organic solvent mixture)

Direct procurement of the biaryl scaffold accelerates development timelines by removing a low-yielding, metal-intensive coupling step from the critical path.

Synthesis of GLUT9 Inhibitors for Hyperuricemia

Methyl 6-(4-methoxyphenyl)nicotinate serves as a critical, highly soluble intermediate for synthesizing nitrogen-containing heteroaryl compounds targeting the GLUT9 transporter, where the ester is subsequently converted to various amides or free acids to modulate uric acid reabsorption [1].

Precursor for Phenolic Pyridine Derivatives

Utilizing the ester's compatibility with Lewis acids, this compound is a highly effective starting point for BBr3-mediated demethylation to produce 6-(4-hydroxyphenyl)nicotinate derivatives without the carboxylate interference seen in free acid comparators [1].

Library Enumeration via Direct Aminolysis

The methyl ester can be directly subjected to aminolysis with various primary or secondary amines to rapidly generate libraries of 6-(4-methoxyphenyl)nicotinamides for high-throughput screening in inhibitor discovery programs [1].

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

243.08954328 g/mol

Monoisotopic Mass

243.08954328 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

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